

# Molecular structure and chemical formula of Morpholin-3-one (C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Morpholin-3-one*

Cat. No.: *B089469*

[Get Quote](#)

## An In-Depth Technical Guide to Morpholin-3-one (C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Morpholin-3-one**, a heterocyclic organic compound with the chemical formula C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub>, is a critical building block in modern medicinal chemistry. Its unique structural features, combining both a lactam and an ether functional group within a six-membered ring, make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of **Morpholin-3-one**. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, with a particular focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their work with this versatile compound.

### Molecular Structure and Chemical Formula

**Morpholin-3-one** is a saturated heterocyclic compound featuring a morpholine ring with a carbonyl group at the 3-position. Its chemical formula is C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub>, and it has a molecular

weight of 101.10 g/mol .<sup>[1]</sup> The presence of both a secondary amine and a lactam within the ring structure imparts a unique combination of chemical properties.

## Structural Data

While an experimental crystal structure for the parent **Morpholin-3-one** is not readily available in the public domain, computational modeling provides valuable insights into its three-dimensional geometry. The morpholine ring typically adopts a chair conformation to minimize steric strain. The bond lengths and angles presented in the table below are predicted values from computational chemistry, offering a reliable approximation of the molecule's structure.

| Parameter              | Value                                         |
|------------------------|-----------------------------------------------|
| Chemical Formula       | C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> |
| Molecular Weight       | 101.10 g/mol                                  |
| CAS Number             | 109-11-5                                      |
| IUPAC Name             | morpholin-3-one                               |
| Predicted Bond Lengths |                                               |
| C2-N1                  | ~1.46 Å                                       |
| N1-C6                  | ~1.47 Å                                       |
| C6-C5                  | ~1.53 Å                                       |
| C5-O4                  | ~1.43 Å                                       |
| O4-C3                  | ~1.36 Å                                       |
| C3=O                   | ~1.23 Å                                       |
| C3-C2                  | ~1.52 Å                                       |
| Predicted Bond Angles  |                                               |
| C6-N1-C2               | ~112°                                         |
| N1-C2-C3               | ~110°                                         |
| C2-C3-O4               | ~117°                                         |
| C3-O4-C5               | ~115°                                         |
| O4-C5-C6               | ~111°                                         |
| C5-C6-N1               | ~110°                                         |

Note: These values are based on computational models and may vary slightly from experimental data.

## Physicochemical Properties

**Morpholin-3-one** is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property      | Value                                       | Reference |
|---------------|---------------------------------------------|-----------|
| Appearance    | White to off-white crystalline powder       |           |
| Melting Point | 71-74 °C                                    |           |
| Boiling Point | 142 °C at 7 mmHg                            |           |
| Solubility    | Soluble in water and polar organic solvents |           |
| pKa           | Not readily available                       |           |

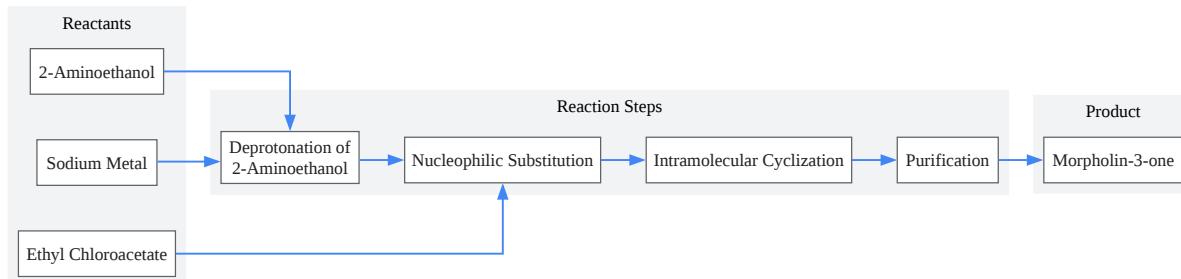
## Synthesis of Morpholin-3-one

The synthesis of **Morpholin-3-one** is well-documented and can be achieved through several routes. A common and efficient method involves the intramolecular cyclization of an N-substituted 2-aminoethanol derivative.

## Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a common laboratory-scale synthesis of **Morpholin-3-one**.

### Materials:


- 2-Aminoethanol
- Ethyl chloroacetate
- Sodium metal
- Isopropanol
- Ethyl acetate

- Standard laboratory glassware and equipment

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in isopropanol with gentle heating.
- Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5 hours.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.
- After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.
- Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate to yield pure **Morpholin-3-one**.

Logical Workflow for the Synthesis of **Morpholin-3-one**:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Morpholin-3-one**.

## Spectroscopic Characterization

The structural elucidation of **Morpholin-3-one** is confirmed through various spectroscopic techniques. The following sections provide predicted and expected data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Morpholin-3-one** is expected to show three distinct signals corresponding to the three sets of methylene protons in the ring.

| Proton Assignment         | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration |
|---------------------------|--------------------------------------------|---------------|-------------|
| H2 (-CH <sub>2</sub> -N-) | ~3.4 - 3.6                                 | Triplet       | 2H          |
| H5 (-CH <sub>2</sub> -O-) | ~4.2 - 4.4                                 | Triplet       | 2H          |
| H6 (-CH <sub>2</sub> -N-) | ~3.2 - 3.4                                 | Triplet       | 2H          |
| NH                        | ~7.0 - 8.0                                 | Broad singlet | 1H          |

Note: Predicted chemical shifts are in  $\text{CDCl}_3$  and can vary based on the solvent and instrument used.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will display signals for the four carbon atoms in the molecule.

| Carbon Assignment               | Predicted Chemical Shift ( $\delta$ , ppm) |
|---------------------------------|--------------------------------------------|
| C2 (- $\text{CH}_2\text{-N-}$ ) | ~45 - 50                                   |
| C3 (C=O)                        | ~168 - 172                                 |
| C5 (- $\text{CH}_2\text{-O-}$ ) | ~65 - 70                                   |
| C6 (- $\text{CH}_2\text{-N-}$ ) | ~40 - 45                                   |

Note: Predicted chemical shifts are in  $\text{CDCl}_3$  and can vary based on the solvent and instrument used.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Morpholin-3-one** will exhibit characteristic absorption bands for its functional groups.

| Functional Group              | Characteristic Absorption ( $\text{cm}^{-1}$ ) |
|-------------------------------|------------------------------------------------|
| N-H Stretch                   | 3200 - 3400 (broad)                            |
| C-H Stretch ( $\text{sp}^3$ ) | 2850 - 3000                                    |
| C=O Stretch (Lactam)          | 1650 - 1680 (strong)                           |
| C-N Stretch                   | 1180 - 1360                                    |
| C-O Stretch (Ether)           | 1070 - 1150                                    |

## Mass Spectrometry (MS)

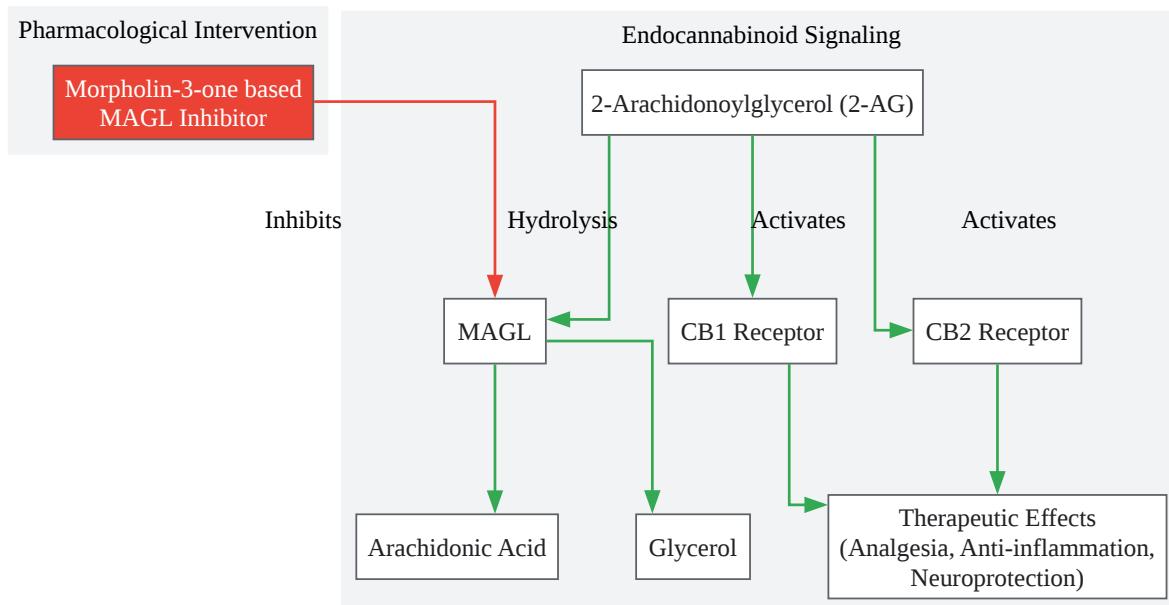
Electron ionization mass spectrometry (EI-MS) of **Morpholin-3-one** will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 101$ . The fragmentation pattern will be characteristic of the **morpholin-3-**

one ring structure.

Expected Fragmentation Pattern:

- $m/z = 101$  ( $M^+$ ): Molecular ion.
- $m/z = 72$ : Loss of -CHO.
- $m/z = 57$ : Loss of  $-C_2H_4O$ .
- $m/z = 43$ : Loss of  $-C_2H_2NO$ .

## Applications in Drug Development


**Morpholin-3-one** serves as a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.

## Key Intermediate for Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of **Morpholin-3-one** is in the development of inhibitors for monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[\[2\]](#) Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[\[2\]](#)

The **morpholin-3-one** core is a key pharmacophore in a class of potent and selective MAGL inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen atom of the **morpholin-3-one** ring.

Signaling Pathway of MAGL Inhibition:



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Morpholin-3-one** based MAGL inhibitors.

## Conclusion

**Morpholin-3-one** is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the synthesis of complex molecules with therapeutic potential. This guide has provided a detailed overview of its molecular and chemical properties, established synthetic protocols, and comprehensive spectroscopic data. The critical role of **Morpholin-3-one** as a scaffold for the development of MAGL inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Molecular structure and chemical formula of Morpholin-3-one (C4H7NO2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089469#molecular-structure-and-chemical-formula-of-morpholin-3-one-c4h7no2]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)